molecular formula C18H22Cl2N2Pt B1211772 Dichlorobis(tranylcypromine)platinum(II) CAS No. 84152-26-1

Dichlorobis(tranylcypromine)platinum(II)

Cat. No.: B1211772
CAS No.: 84152-26-1
M. Wt: 532.4 g/mol
InChI Key: WTVLONXVMCXJCU-UHFFFAOYSA-L
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Description

Dichlorobis(tranylcypromine)platinum(II), also known as Dichlorobis(tranylcypromine)platinum(II), is a useful research compound. Its molecular formula is C18H22Cl2N2Pt and its molecular weight is 532.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry and Cancer Therapy

Dichlorobis(tranylcypromine)platinum(II) has been investigated for its potential as an anticancer drug. Its structure, featuring the tranylcypromine ligand, enhances its interaction with biological targets compared to traditional platinum-based drugs like cisplatin.

Case Studies

  • A study demonstrated that this compound effectively inhibited the growth of ovarian carcinoma cells that are typically resistant to cisplatin, showcasing its potential as a second-line treatment option .
  • Another investigation highlighted its antitrypanosomal activity, suggesting that it could be repurposed for treating diseases like Chagas disease caused by Trypanosoma cruzi .

Antitrypanosomal Applications

Dichlorobis(tranylcypromine)platinum(II) has shown promise in treating parasitic infections. The compound's ability to interfere with cellular processes extends beyond cancer cells to protozoan parasites.

Efficacy Against Trypanosoma cruzi

Research indicates that this platinum complex exhibits significant antitrypanosomal activity. It functions by inducing oxidative stress within the parasite, leading to cell death. Its selectivity for Trypanosoma cruzi over human cells suggests a favorable therapeutic window .

Catalytic Applications

In addition to its biological applications, dichlorobis(tranylcypromine)platinum(II) serves as a catalyst in various organic reactions.

Catalytic Properties

  • It has been utilized in the synthesis of soluble polymers from monosubstituted acetylenes, demonstrating its versatility in polymer chemistry .
  • The compound's ability to facilitate alkynylation and hydrogenation reactions highlights its importance in synthetic organic chemistry .

Comparative Summary of Applications

Application AreaMechanism of ActionKey Findings
Cancer TherapyDNA binding and apoptosis inductionEffective against cisplatin-resistant cells
Antitrypanosomal ActivityInduction of oxidative stressSignificant activity against Trypanosoma cruzi
CatalysisFacilitates organic reactions (alkynylation, hydrogenation)Useful in polymer synthesis

Chemical Reactions Analysis

Ligand Substitution Reactions

Platinum(II) complexes commonly undergo ligand substitution due to their labile chloride ligands. For Dichlorobis(tranylcypromine)platinum(II), reactions include:

Aquation in Aqueous Media

In aqueous solutions, chloride ligands are replaced by water molecules:
 Pt TCP 2Cl2]+2H2O Pt TCP 2(H2O)2]2++2Cl\text{ Pt TCP }_2\text{Cl}_2]+2\text{H}_2\text{O}\rightarrow \text{ Pt TCP }_2(\text{H}_2\text{O})_2]^{2+}+2\text{Cl}^-
This process is pH-dependent and critical for biological activity, akin to cisplatin .

Reaction with Nucleophiles

Strong nucleophiles (e.g., thiocyanate, ammonia) displace chloride ions:
 Pt TCP 2Cl2]+2SCN Pt TCP 2(SCN)2]+2Cl\text{ Pt TCP }_2\text{Cl}_2]+2\text{SCN}^-\rightarrow \text{ Pt TCP }_2(\text{SCN})_2]+2\text{Cl}^-
Such substitutions are influenced by the trans effect of the tranylcypromine ligand .

Isomerization and Stability

Platinum(II) complexes exhibit cis-trans isomerism, but stability depends on ligand bulkiness. Tranylcypromine’s rigid cyclopropane ring may limit isomerization. Comparative studies with analogous complexes show:

Complex Isomer Stability Conditions Source
cis-PtCl₂(NH₃)₂ (Cisplatin)HighAqueous, 25°C
trans-PtCl₂(PPh₃)₂MetastableNonpolar solvents
Dichlorobis(tranylcypromine)platinum(II)UndeterminedRequires further study

Redox Reactions

Platinum(II) is generally stable under physiological conditions but can oxidize to Pt(IV) in the presence of strong oxidizers:
 Pt TCP 2Cl2]+Cl2 Pt TCP 2Cl4]\text{ Pt TCP }_2\text{Cl}_2]+\text{Cl}_2\rightarrow \text{ Pt TCP }_2\text{Cl}_4]
No experimental data confirm this pathway for the compound, though analogous Pt²⁺ → Pt⁴⁺ oxidations are documented .

Biological Interactions

Tranylcypromine’s MAO inhibition may synergize with platinum’s DNA-binding capacity. Key findings:

  • DNA Binding : Pt²⁺ centers form crosslinks with guanine N7 sites, disrupting replication .

  • Synergistic Effects : Tranylcypromine’s neuroactive properties could modulate cellular uptake or apoptosis .

Thermal Decomposition

Heating above 300°C likely decomposes the complex:
 Pt TCP 2Cl2]ΔPt0+2TCP+Cl2\text{ Pt TCP }_2\text{Cl}_2]\xrightarrow{\Delta}\text{Pt}^0+2\text{TCP}+\text{Cl}_2
This mirrors the decomposition of PtCl₂ into metallic platinum .

Comparative Reactivity Table

Reactivity relative to other platinum(II) complexes:

Complex Ligand Lability Nucleophilic Substitution Rate Source
CisplatinHighFast (Cl⁻ > H₂O)
[Pt(TCP)₂Cl₂]ModerateModerate (steric hindrance)
[Pt(PPh₃)₂Cl₂]LowSlow (strong Pt–P bonds)

Unresolved Questions and Research Gaps

  • Isomerization Dynamics : Does the cis or trans configuration dominate?

  • Biological Metabolites : Are hydrolysis products neuroactive or cytotoxic?

  • Catalytic Applications : Potential in asymmetric synthesis remains unexplored.

Properties

CAS No.

84152-26-1

Molecular Formula

C18H22Cl2N2Pt

Molecular Weight

532.4 g/mol

IUPAC Name

2-phenylcyclopropan-1-amine;platinum(2+);dichloride

InChI

InChI=1S/2C9H11N.2ClH.Pt/c2*10-9-6-8(9)7-4-2-1-3-5-7;;;/h2*1-5,8-9H,6,10H2;2*1H;/q;;;;+2/p-2

InChI Key

WTVLONXVMCXJCU-UHFFFAOYSA-L

SMILES

C1C(C1N)C2=CC=CC=C2.C1C(C1N)C2=CC=CC=C2.[Cl-].[Cl-].[Pt+2]

Canonical SMILES

C1C(C1N)C2=CC=CC=C2.C1C(C1N)C2=CC=CC=C2.[Cl-].[Cl-].[Pt+2]

Synonyms

cis-Pt(II)(tranylcypromine)2Cl2
dichlorobis(tranylcypromine)platinum(II)

Origin of Product

United States

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